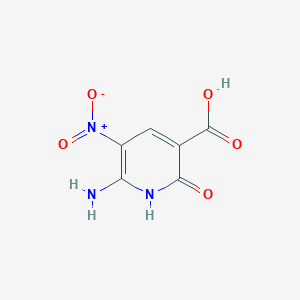
Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride: is an organosilicon compound that features a pyridine ring attached to a silicon atom through an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride typically involves the reaction of 2-(2-pyridyl)ethyltrimethoxysilane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-(2-pyridyl)ethyltrimethoxysilane} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced reactors and controlled environments ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of polymeric materials.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a precursor for the synthesis of catalysts that facilitate various chemical reactions.
Material Science: It is used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, enabling their attachment to surfaces or other molecules.
Medicine:
Drug Delivery:
Industry:
Coatings: Used in the formulation of coatings that provide enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride involves its ability to form stable bonds with various substrates. The silicon atom can form siloxane bonds, while the pyridine ring can participate in coordination chemistry. These interactions enable the compound to act as a coupling agent, enhancing the properties of materials it is incorporated into.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Trimethoxysilane: A simpler compound with similar silane functionality but lacking the pyridine ring.
Trimethoxy(2-phenylethyl)silane: Similar structure but with a phenyl group instead of a pyridine ring.
Uniqueness: Trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for coordination chemistry. This makes it more versatile in applications compared to its simpler analogs.
Propriétés
| 116311-95-6 | |
Formule moléculaire |
C10H18ClNO3Si |
Poids moléculaire |
263.79 g/mol |
Nom IUPAC |
trimethoxy(2-pyridin-2-ylethyl)silane;hydrochloride |
InChI |
InChI=1S/C10H17NO3Si.ClH/c1-12-15(13-2,14-3)9-7-10-6-4-5-8-11-10;/h4-6,8H,7,9H2,1-3H3;1H |
Clé InChI |
YRINFSCWTVXFKZ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC1=CC=CC=N1)(OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)

![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)
